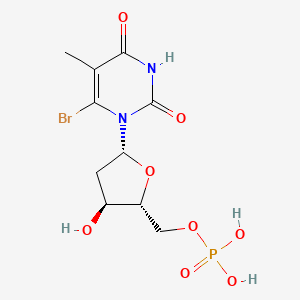

6-Bromothymidine 5'-(dihydrogen phosphate)

Description

((2R,3S,5R)-5-(6-Bromo-5-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-3-hydroxytetrahydrofuran-2-yl)methyl dihydrogen phosphate: is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that includes a brominated pyrimidine ring, a hydroxytetrahydrofuran moiety, and a phosphate group. Its intricate molecular architecture makes it a subject of interest for researchers in chemistry, biology, and medicine.

Properties

CAS No. |

189688-12-8 |

|---|---|

Molecular Formula |

C10H14BrN2O8P |

Molecular Weight |

401.10 g/mol |

IUPAC Name |

[(2R,3S,5R)-5-(6-bromo-5-methyl-2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate |

InChI |

InChI=1S/C10H14BrN2O8P/c1-4-8(11)13(10(16)12-9(4)15)7-2-5(14)6(21-7)3-20-22(17,18)19/h5-7,14H,2-3H2,1H3,(H,12,15,16)(H2,17,18,19)/t5-,6+,7+/m0/s1 |

InChI Key |

ZYYRYDNOONSUIO-RRKCRQDMSA-N |

Isomeric SMILES |

CC1=C(N(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COP(=O)(O)O)O)Br |

Canonical SMILES |

CC1=C(N(C(=O)NC1=O)C2CC(C(O2)COP(=O)(O)O)O)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ((2R,3S,5R)-5-(6-Bromo-5-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-3-hydroxytetrahydrofuran-2-yl)methyl dihydrogen phosphate typically involves multi-step organic reactions. The process begins with the bromination of a suitable pyrimidine precursor, followed by the introduction of the hydroxytetrahydrofuran moiety through a series of nucleophilic substitution and protection-deprotection steps. The final step involves the phosphorylation of the hydroxyl group to yield the desired phosphate ester.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the purification process is streamlined using techniques such as crystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Oxidation: : The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of ketones or aldehydes. Reduction : Reduction reactions can target the brominated pyrimidine ring, potentially yielding debrominated derivatives. Substitution

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under mild to moderate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Chemistry: : The compound’s unique structure makes it a valuable intermediate in organic synthesis, particularly in the development of novel pharmaceuticals and agrochemicals. Biology : Its potential as a biochemical probe allows researchers to study various biological processes, including enzyme interactions and cellular signaling pathways. Medicine : The compound’s pharmacological properties are being explored for potential therapeutic applications, such as antiviral and anticancer agents. Industry : In the industrial sector, the compound can be used in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism by which ((2R,3S,5R)-5-(6-Bromo-5-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-3-hydroxytetrahydrofuran-2-yl)methyl dihydrogen phosphate exerts its effects involves its interaction with specific molecular targets. The brominated pyrimidine ring can interact with nucleic acids, potentially inhibiting viral replication or cancer cell proliferation. The hydroxytetrahydrofuran moiety may enhance the compound’s solubility and bioavailability, facilitating its cellular uptake and distribution.

Comparison with Similar Compounds

Similar Compounds

Dichloroaniline: Aniline derivatives with chlorine substitutions, used in dye and herbicide production.

Bromomethyl methyl ether: A brominated compound used in organic synthesis.

Uniqueness: : ((2R,3S,5R)-5-(6-Bromo-5-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-3-hydroxytetrahydrofuran-2-yl)methyl dihydrogen phosphate stands out due to its combination of a brominated pyrimidine ring and a hydroxytetrahydrofuran moiety, which imparts unique chemical and biological properties. This dual functionality is not commonly found in similar compounds, making it a valuable subject for further research and development.

Biological Activity

Overview of 6-Bromothymidine 5'-(Dihydrogen Phosphate)

6-Bromothymidine 5'-(dihydrogen phosphate) is a nucleotide analog derived from thymidine, where the hydrogen at the 6-position of the thymine base is replaced by a bromine atom. This modification is significant as it can influence the compound's biological activity, including its interaction with nucleic acids and potential therapeutic applications.

The biological activity of 6-Bromothymidine 5'-(dihydrogen phosphate) primarily involves its role as a nucleoside analog. It can interfere with DNA synthesis and repair mechanisms. The incorporation of brominated nucleotides into DNA can lead to mutations or cell cycle arrest, ultimately affecting cellular proliferation.

Key Mechanisms:

- Inhibition of DNA Polymerases : The compound can inhibit DNA polymerases, which are essential for DNA replication.

- Induction of Mutagenesis : By substituting for thymidine during DNA synthesis, it may induce errors in DNA replication.

- Effects on Cell Cycle : The presence of this compound can lead to cell cycle arrest in various phases, particularly in S phase where DNA synthesis occurs.

In Vitro Studies

Several studies have investigated the effects of 6-Bromothymidine 5'-(dihydrogen phosphate) on various cell lines:

- Cancer Cell Lines : Research has demonstrated that this compound exhibits cytotoxic effects on cancer cell lines such as HeLa and MCF-7. The mechanism involves apoptosis induction through the activation of caspase pathways.

- Enzyme Inhibition : Studies have shown that it acts as an inhibitor for certain kinases involved in cell signaling pathways, which may contribute to its anti-proliferative effects.

Case Studies

- Study on Cytotoxicity :

- A study conducted on human breast cancer cells revealed that treatment with 6-Bromothymidine 5'-(dihydrogen phosphate) resulted in a significant decrease in cell viability, with IC50 values indicating potent cytotoxicity.

- Mutagenesis Assessment :

- Another study assessed the mutagenic potential of this compound using bacterial assays (Ames test), revealing that it has a moderate mutagenic effect, suggesting caution in therapeutic applications.

Data Table

| Biological Activity | Effect | Reference |

|---|---|---|

| Cytotoxicity | Decreased cell viability in HeLa cells (IC50 ~10 µM) | |

| Enzyme Inhibition | Inhibition of DNA polymerase activity | |

| Mutagenesis | Moderate mutagenic effect observed |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.